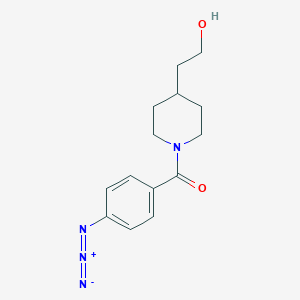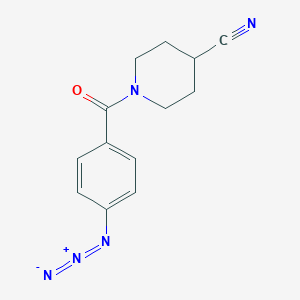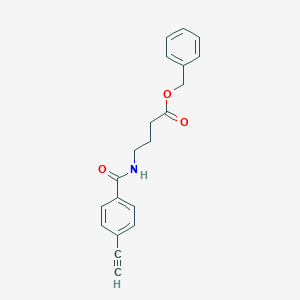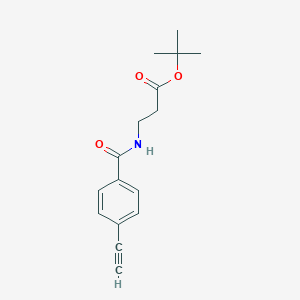
tert-Butyl 5-(4-azidobenzamido)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-(4-azidobenzamido)pentanoate is a chemical compound with a complex structure that includes an azido group attached to a benzamido moiety, which is further connected to a pentanoate chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(4-azidobenzamido)pentanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with tert-butyl bromoacetate to form tert-butyl 4-aminobenzoate. This intermediate is then reacted with pentanoic acid to form tert-butyl 5-(4-aminobenzamido)pentanoate. Finally, the azido group is introduced by reacting the compound with sodium azide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
tert-Butyl 5-(4-azidobenzamido)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group.
Major Products Formed
Amine Derivatives: Formed through reduction reactions.
Triazole Derivatives: Formed through cycloaddition reactions.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl 5-(4-azidobenzamido)pentanoate is used as a building block for the synthesis of more complex molecules. Its azido group makes it a versatile intermediate for various organic reactions, including click chemistry.
Biology
In biological research, this compound is used for labeling and tracking biomolecules. The azido group can be conjugated with fluorescent dyes or other tags, allowing researchers to study biological processes at the molecular level.
Medicine
In medicine, this compound is explored for its potential in drug development. Its ability to form stable triazole rings through click chemistry makes it a valuable tool for designing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 5-(4-azidobenzamido)pentanoate involves its ability to undergo click chemistry reactions. The azido group reacts with alkynes to form triazole rings, which are stable and bioorthogonal. This property is exploited in various applications, including drug development and biomolecule labeling.
類似化合物との比較
Similar Compounds
tert-Butyl 5-(4-aminobenzamido)pentanoate: Similar structure but with an amino group instead of an azido group.
tert-Butyl 5-(4-nitrobenzamido)pentanoate: Similar structure but with a nitro group instead of an azido group.
Uniqueness
tert-Butyl 5-(4-azidobenzamido)pentanoate is unique due to its azido group, which provides distinct reactivity compared to its amino and nitro counterparts. The azido group enables the compound to participate in click chemistry, making it highly valuable for applications requiring bioorthogonal reactions.
特性
IUPAC Name |
tert-butyl 5-[(4-azidobenzoyl)amino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-16(2,3)23-14(21)6-4-5-11-18-15(22)12-7-9-13(10-8-12)19-20-17/h7-10H,4-6,11H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQDYZBSLVDQMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl N-[1-[(E)-[(S)-tert-butylsulfinyl]iminomethyl]cyclopropyl]carbamate](/img/structure/B8177649.png)
![(NE,S)-N-[(2-chloroquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177650.png)
![(NE,S)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8177652.png)











